![molecular formula C17H19N3O2 B2677589 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2097915-77-8](/img/structure/B2677589.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea, also known as CYM51010, is a small molecule compound with potential therapeutic properties. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological effects.
Wirkmechanismus
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to inhibit the activation of the P2X7 receptor, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has also been shown to reduce the activation of glial cells, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea in lab experiments is that it has been extensively studied and its pharmacological effects are well-documented. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea. One area of research could be to further investigate the mechanism of action and how it contributes to its anti-inflammatory and analgesic effects. Another area of research could be to study the potential use of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea in the treatment of other inflammatory conditions or pain disorders. Additionally, research could be conducted to optimize the synthesis method of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea to improve its yield and purity.
Synthesemethoden
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-methoxyphenyl isocyanate, which is then reacted with 6-cyclopropylpyridine-3-methanol to obtain the intermediate product. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to obtain 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has also been studied for its potential use in the treatment of neuropathic pain and has been shown to have analgesic effects in animal models.
Eigenschaften
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)20-17(21)19-11-12-6-9-14(18-10-12)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBURTWRKUTRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

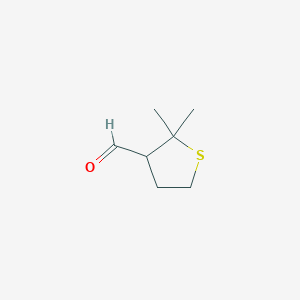

![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)
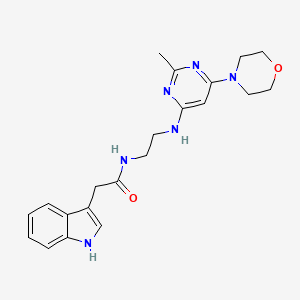
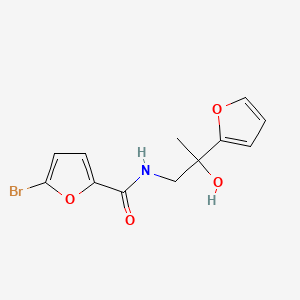

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)
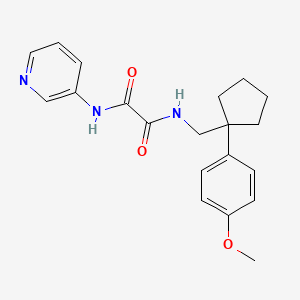
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
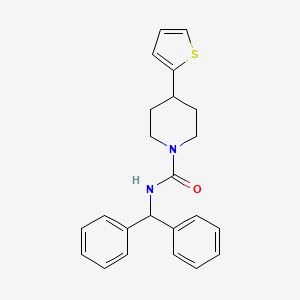
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2677523.png)
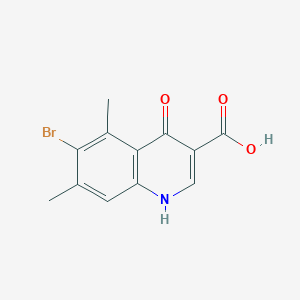
![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)